2,2-Difluoro-2-(pyrimidin-4-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2,2-difluoro-2-pyrimidin-4-ylethanol |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8,3-11)5-1-2-9-4-10-5/h1-2,4,11H,3H2 |
InChI Key |
ACKCZGMPYYQXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(CO)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Difluoro 2 Pyrimidin 4 Yl Ethanol and Its Structural Analogs
Strategies for Constructing the 2,2-Difluoroethanol (B47519) Moiety
The synthesis of molecules containing the 2,2-difluoroethanol group primarily relies on the construction of the key C-CF2H bond. Methodologies can be broadly categorized into the nucleophilic difluoromethylation of carbonyl precursors and the functionalization of pre-existing fluorinated building blocks.
One of the most direct approaches to 2,2-difluoroalcohols is the nucleophilic addition of a difluoromethyl group equivalent to a carbonyl compound. For the synthesis of 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol, the logical precursor is pyrimidine-4-carbaldehyde (B152824).
A variety of reagents have been developed to act as sources of the nucleophilic difluoromethyl anion (⁻CF₂H) or its synthetic equivalents.
Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) is a versatile reagent that, upon deprotonation with a suitable base, forms a carbanion that can readily add to aldehydes and ketones. nih.gov This addition forms a β-alkoxy sulfone intermediate. In the context of synthesizing the target molecule, pyrimidine-4-carbaldehyde would react with the lithiated sulfone, followed by an aqueous workup to yield this compound. The phenylsulfonyl group acts as an effective carbanion-stabilizing group that is cleaved during the reaction sequence. nih.gov
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) , often referred to as the Ruppert-Prakash reagent, serves as a precursor to the difluoromethyl anion equivalent. beilstein-journals.orgnih.gov In the presence of a nucleophilic activator, such as a fluoride (B91410) source, TMSCF₂Br delivers a difluoromethyl group to electrophiles like aldehydes. The reaction proceeds through the formation of a hypervalent siliconate intermediate which then transfers the CF₂H group to the carbonyl carbon of pyrimidine-4-carbaldehyde.
| Reagent | Precursor | Typical Conditions | Product |
| Difluoromethyl Phenyl Sulfone | Pyrimidine-4-carbaldehyde | 1. Base (e.g., n-BuLi, LDA), THF, -78 °C2. Aldehyde3. Aqueous workup | This compound |
| TMSCF₂Br | Pyrimidine-4-carbaldehyde | Nucleophilic catalyst (e.g., TBAF, CsF), THF, rt | This compound |
Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. researchgate.net These solvent-free reactions often proceed faster and with higher efficiency. beilstein-journals.orgnih.gov
The difluoromethylation of ketones using TMSCF₂Br has been successfully demonstrated under mechanochemical conditions. beilstein-journals.orgnih.gov In a typical procedure, the carbonyl substrate, TMSCF₂Br, and an activator like potassium bifluoride (KFHF) are milled together at room temperature. beilstein-journals.orgnih.gov This method avoids the use of bulk solvents, simplifies purification, and can sometimes overcome reactivity issues seen in solution. beilstein-journals.org This approach could be directly applied to pyrimidine-4-carbaldehyde for a greener synthesis of the target alcohol. The process involves the in situ generation of difluorocarbene, which then reacts with the ketone. nih.gov
| Parameter | Solution-Based Synthesis | Mechanochemical Synthesis |
| Solvent | Required (e.g., THF, DCM) | Solvent-free or minimal liquid-assisted grinding |
| Reaction Time | Several hours to days | Typically 30-90 minutes nih.gov |
| Energy Input | Heating or cooling | Mechanical grinding |
| Workup | Liquid-liquid extraction, chromatography | Often simpler, direct isolation |
| Sustainability | Generates solvent waste | Minimal waste, environmentally benign researchgate.net |
The development of catalytic methods for difluoromethylation is highly desirable as it can reduce waste and improve reaction efficiency. Photoredox catalysis, in particular, has provided mild and effective pathways for generating difluoromethyl radicals (•CF₂H) from inexpensive sources. nih.gov
Visible-light-induced protocols often use sodium difluoromethanesulfonate (CF₂HSO₂Na) as the difluoromethyl source and an organic photosensitizer. nih.gov While many applications focus on the C-H difluoromethylation of heteroarenes, the catalytically generated •CF₂H radical could potentially be trapped by a carbonyl compound in a reductive coupling cycle. nih.govmdpi.com This would involve the initial generation of the •CF₂H radical, its addition to the pyrimidine-4-carbaldehyde to form a carbon-centered radical, and a final reduction and protonation step to yield the desired 2,2-difluoroethanol product. Such a method would operate under mild conditions, using visible light as the energy source. mdpi.com
An alternative strategy for synthesizing structural analogs involves the modification of gem-difluoroalkenes. These substrates are valuable building blocks due to the unique reactivity of their carbon-carbon double bond. cas.cn
Recent advancements have established a novel method for the synthesis of α-fluoroalkenyl alcohols through the defluoroalkylation of gem-difluoroalkenes. nih.gov This reaction proceeds via a C-F/C-H coupling mechanism under visible-light photoredox catalysis. nih.govchemistryviews.org
The proposed mechanism involves the reaction of an alcohol with a photocatalyst and a hydrogen atom transfer (HAT) catalyst. nih.govchemistryviews.org This generates an alkyl radical from the alcohol. Concurrently, the gem-difluoroalkene undergoes a single-electron transfer process, leading to fluoride elimination and the formation of a fluoroalkenyl radical. The coupling of these two radical species yields the α-fluoroalkenyl alcohol product. nih.govchemistryviews.org This methodology allows for the coupling of various gem-difluoroalkenes with a broad range of alcohols, providing access to a diverse library of structural analogs under mild conditions. chemistryviews.org
| gem-Difluoroalkene Substrate | Alcohol Coupling Partner | Catalyst System | Product Type |
| Aryl-substituted gem-difluoroalkenes | Primary & Secondary Alcohols | 4CzIPN (photocatalyst), Quinuclidine, ZnCl₂ | α-Fluoroalkenyl alcohols chemistryviews.org |
| Heteroaryl-substituted gem-difluoroalkenes | Functionalized Alcohols | Visible light, HAT catalyst | Functionalized α-fluoroalkenyl alcohols nih.gov |
Deoxyfluorination Reactions of Alcohols
A primary strategy for the synthesis of fluoroalkanes is the deoxyfluorination of alcohols, where a hydroxyl group is replaced by a fluorine atom. nih.gov This transformation is crucial for accessing a wide array of fluorinated organic molecules. nih.gov
Various reagents have been developed for the deoxyfluorination of alcohols, with diethylaminosulfur trifluoride (DAST) being one of the most prominent. nih.govresearchgate.net DAST is effective in converting primary, secondary, and tertiary alcohols to their corresponding monofluorinated analogs. organic-synthesis.com The reaction generally proceeds by activating the hydroxyl group, which is then displaced by a fluoride ion. nih.gov For many alcohols, this occurs via an S(_N)2 mechanism, leading to an inversion of stereochemistry. nih.gov However, the reaction conditions, particularly temperature, need to be carefully controlled as DAST is thermally sensitive. organic-synthesis.com
More recent developments in deoxyfluorination have introduced safer and more versatile reagents. cas.cn Among these are N-heterocyclic carbene-derived fluorinating agents, such as 2,2-difluoroimidazolidine derivatives. researchgate.netnih.gov For instance, a 2,2-difluoroimidazolidine derivative, SIMesF₂, has been synthesized and used for the deoxyfluorination of both alcohols and carboxylic acids. nih.gov These reagents can offer advantages in terms of stability and handling compared to traditional sulfur-based fluorinating agents. cas.cn
Below is a table comparing these two types of deoxyfluorination reagents:
Table 1: Comparison of Deoxyfluorination Reagents| Reagent Type | Example(s) | Advantages | Disadvantages |
|---|---|---|---|
| Aminosulfur Trifluorides | DAST, Deoxo-Fluor | Widely used, commercially available | Thermally unstable, can lead to side reactions |
| Difluoroimidazolidine Derivatives | SIMesF₂ | Increased stability, can be used for alcohols and carboxylic acids | Newer reagents, may be less commercially available |
Strategies for Constructing the Pyrimidine (B1678525) Ring System
The pyrimidine ring is a fundamental core in many biologically active molecules, and numerous methods for its synthesis have been developed. These strategies can be broadly categorized into the construction of the ring from acyclic precursors and the modification of an existing pyrimidine ring.
The most common approach to pyrimidine synthesis involves the cyclization of a three-carbon component with a compound containing an N-C-N unit, such as an amidine, urea (B33335), or guanidine. bu.edu.egwikipedia.org
Condensation reactions are a cornerstone of pyrimidine synthesis. bu.edu.eg A classic and widely applicable method is the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine. wikipedia.org This approach allows for the formation of 2-substituted pyrimidines. wikipedia.org Similarly, using urea or thiourea (B124793) in place of an amidine leads to the formation of pyrimidin-2-ones or pyrimidine-2-thiones, respectively. wikipedia.org The reaction mechanism typically involves a series of condensation steps to form the heterocyclic ring. bhu.ac.in For instance, cytosine can be synthesized through the condensation of 3,3-diethoxypropanenitrile (B144306) with urea. oup.com
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govacs.orgthieme-connect.com Several MCRs have been developed for the synthesis of highly substituted pyrimidines. nih.govacs.orgthieme-connect.com One notable example is an iridium-catalyzed multicomponent synthesis that utilizes amidines and up to three different alcohols to produce unsymmetrically substituted pyrimidines. nih.govacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. nih.govacs.org Another example is a zinc chloride-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org The Biginelli reaction is another well-known MCR for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. wikipedia.org
The following table summarizes key features of these pyrimidine synthesis strategies:
Table 2: Overview of Pyrimidine Ring Construction Strategies| Strategy | Key Precursors | Typical Catalyst/Conditions | Key Features |
|---|---|---|---|
| Condensation Reaction | 1,3-Dicarbonyl compounds, Amidines/Urea | Acid or base catalysis | Versatile, widely used for fundamental pyrimidine structures |
| Iridium-catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity, allows for diverse substitution patterns nih.govacs.org |
| Zinc-catalyzed MCR | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Efficient one-step synthesis of 4,5-disubstituted pyrimidines organic-chemistry.org |
An alternative to de novo ring synthesis is the modification of an already existing pyrimidine ring. rsc.org This approach is particularly useful for introducing substituents at specific positions. Due to the electron-deficient nature of the pyrimidine ring, nucleophilic substitution reactions are more facile than electrophilic substitutions. wikipedia.org Halogenated pyrimidines, which can be prepared from the corresponding pyrimidones, are common substrates for nucleophilic displacement. bhu.ac.in For example, leaving groups at the C2, C4, and C6 positions can be displaced by various nucleophiles. bhu.ac.in
Recent research has also explored radical substitution reactions for the functionalization of pyrimidine. rsc.orguhmreactiondynamics.org For instance, the conversion of pyrimidine to uracil (B121893) can be conceptualized through a series of radical hydroxylations and subsequent tautomerization. rsc.orguhmreactiondynamics.org While pyrimidines can serve as directing groups for C-H functionalization of their substituents, direct skeletal editing of the pyrimidine ring itself is less common. nih.gov
Functionalization of Pre-formed Pyrimidine Rings
Nucleophilic Substitution Reactions on Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, and halogenated pyrimidines are particularly well-suited substrates for this reaction. The electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of electronegative halogen atoms, facilitates the attack of nucleophiles. For the synthesis of this compound and its analogs, this strategy typically involves the displacement of a halide (commonly chlorine or fluorine) at the C4-position of the pyrimidine ring.
The key challenge in this approach is the generation of a suitable nucleophile corresponding to the 2,2-difluoroethanol side chain. One potential route involves the deprotonation of 2,2-difluoroethanol using a strong base to form the corresponding alkoxide. However, the acidity of the hydroxyl proton is relatively low, and competing reactions can be an issue. A more viable strategy involves using a protected synthetic equivalent.
The reactivity of halopyrimidines in SNAr reactions is highly dependent on the substitution pattern of the ring. Electron-withdrawing groups can further activate the ring towards substitution, while electron-donating groups have the opposite effect. In di- or tri-halogenated pyrimidines, regioselectivity becomes a critical consideration, with the C4 and C6 positions generally being the most reactive. For instance, in 4,6-dichloropyrimidines, substitution often occurs sequentially, allowing for the differential introduction of nucleophiles. mdpi.com
Table 1: Comparison of Leaving Groups in Nucleophilic Aromatic Substitution of 4-Halopyrimidines
| Leaving Group | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|
| Fluorine (F) | Highest | Mild conditions, often room temperature |
| Chlorine (Cl) | Intermediate | Moderate heating may be required |
| Bromine (Br) | Lower | Harsher conditions, higher temperatures |
This table illustrates the general reactivity trend for SNAr on electron-deficient heteroaromatics.
Cross-Coupling Reactions (e.g., Suzuki Coupling on Halogenated Pyrimidines)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of complex biaryl and heteroaryl compounds. mdpi.com This methodology offers a powerful alternative for forging the C-C bond between the pyrimidine core and the difluoroethanol side chain.
A typical Suzuki coupling approach involves the reaction of a 4-halopyrimidine with a boronic acid or ester derivative of the side chain, or conversely, a pyrimidine-4-boronic acid with a halogenated precursor of the 2,2-difluoroethanol moiety. Given the commercial availability and stability of many aryl and heteroaryl boronic acids, the former approach is often more common. semanticscholar.org
The synthesis of the required boronic acid partner for the 2,2-difluoroethanol side chain can be challenging. A more practical route might involve coupling a 4-halopyrimidine with a vinyl boronic acid derivative, followed by functional group manipulation (e.g., dihydroxylation and fluorination) to install the desired side chain.
The efficiency of Suzuki coupling on pyrimidines is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.comnih.gov For electron-deficient substrates like chloropyrimidines, electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Microwave-assisted procedures have been shown to significantly accelerate these reactions, leading to shorter reaction times and often improved yields. semanticscholar.org
Table 2: Typical Conditions for Suzuki Coupling on 4-Chloropyrimidines
| Component | Example | Purpose |
|---|---|---|
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Source of active Pd(0) catalyst |
| Ligand | PPh₃, XPhos | Stabilizes catalyst, facilitates reaction steps |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid, neutralizes acid byproduct |
| Solvent | Toluene, Dioxane, DMF, Alcohol/Water mixtures | Solubilizes reactants, affects reaction rate |
Convergent and Linear Synthetic Routes to the Target Compound and its Derivatives
Retrosynthetic Analysis and Key Intermediates
A logical retrosynthetic analysis of this compound points to a primary disconnection at the C4-C(ethanol) bond. This disconnection strategy identifies two key synthons: a pyrimidin-4-yl cation (or its synthetic equivalent) and a 1,1-difluoro-1-hydroxyethyl anion (or its equivalent).
This leads to two primary forward-synthetic approaches:
Addition to an Aldehyde: This pathway identifies pyrimidine-4-carbaldehyde as a crucial intermediate. The 2,2-difluoroethanol moiety can be constructed by the nucleophilic addition of a "CF₂H" or "CF₂CH₂OH" equivalent to the aldehyde carbonyl. This is a highly convergent and flexible approach.
Coupling with a Halopyrimidine: This pathway uses a 4-halopyrimidine (e.g., 4-chloropyrimidine) as the key intermediate, which can be coupled with a pre-formed side-chain nucleophile or organometallic reagent, as discussed in sections 2.2.2.1 and 2.2.2.2.
The synthesis of pyrimidine-4-carbaldehyde itself can be achieved from commercially available starting materials, such as the reduction of a corresponding ester or cyano-pyrimidine, or the oxidation of 4-methylpyrimidine. General retrosynthetic strategies for the pyrimidine ring itself often involve disconnection to simpler acyclic precursors like 1,3-dicarbonyl compounds and amidines. researchgate.net
Enantioselective Synthesis Approaches
Since the target molecule contains a stereocenter at the alcohol-bearing carbon, developing enantioselective syntheses is of significant interest.
A prominent method for achieving this is the asymmetric Reformatsky reaction . le.ac.ukresearchgate.net This reaction involves the addition of an organozinc enolate, generated from an α-halo ester, to a carbonyl compound. For the synthesis of the target compound, pyrimidine-4-carbaldehyde would be reacted with a zinc reagent derived from ethyl bromodifluoroacetate in the presence of a chiral ligand, such as an amino alcohol (e.g., (-)-N-methylephedrine) or a chiral BINOL-derived ligand. This approach can provide direct access to enantioenriched α,α-difluoro-β-hydroxy esters, which can then be reduced to the desired this compound. researchgate.net
Another powerful approach is the biocatalytic reduction of a ketone precursor, 2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one. Ketoreductase enzymes (KREDs) from various microorganisms can reduce ketones to secondary alcohols with very high levels of enantioselectivity (often >99% ee). nih.gov This method is considered a green chemistry approach, as it operates under mild aqueous conditions.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) involves introducing key structural motifs, such as the difluoroethanol group, at a late step in a synthetic sequence. This is particularly valuable in medicinal chemistry for the rapid generation of analogs from a common advanced intermediate.
One potential LSF strategy involves the direct C-H functionalization of the pyrimidine ring. While direct C-H difluoro-hydroxyethylation is not a well-established transformation, related methods for C-H difluoromethylation have been developed. nih.gov These often proceed via radical mechanisms, where a difluoromethyl radical is generated and adds to the electron-deficient pyrimidine ring. Subsequent manipulation of the installed difluoromethyl group could potentially lead to the desired ethanol (B145695) moiety.
A more plausible LSF approach would leverage the reactivity of a pre-functionalized pyrimidine core. For example, a complex pyrimidine derivative bearing a formyl group (an aldehyde) at the C4 position could be subjected to a difluoromethylation reaction (e.g., using Ruppert's reagent, TMSCF₃, followed by hydrolysis) and subsequent reduction to install the 2,2-difluoroethanol side chain as one of the final steps in the synthesis.
Reaction Optimization and Process Intensification
For any synthetic route to be practical, especially for potential scale-up, optimization of reaction conditions and process intensification are crucial.
Reaction Optimization: Key parameters that require careful optimization include solvent, temperature, reaction time, and stoichiometry of reagents. For instance, in Grignard or Reformatsky-type additions to pyrimidine-4-carbaldehyde, the choice of solvent (e.g., THF, Et₂O, toluene) can significantly impact the solubility of intermediates and the reactivity of the organometallic reagent. nih.gov The temperature must be carefully controlled to prevent side reactions, such as enolization or decomposition of the starting material.
Table 3: Optimization Parameters for Addition to Pyrimidine-4-carbaldehyde
| Parameter | Considerations | Potential Impact |
|---|---|---|
| Solvent | Polarity, coordinating ability (e.g., THF vs. Toluene) | Affects reagent stability and reactivity; product solubility |
| Temperature | -78 °C to 40 °C | Controls reaction rate vs. side reactions (e.g., decomposition) |
| Reagent Equivalents | 1.1 to 3.0 eq. | Drives reaction to completion; excess can lead to byproducts |
| Workup Procedure | Quenching agent (e.g., NH₄Cl, HCl) | Affects product isolation and purity |
Process Intensification: This involves developing methods to increase reaction efficiency, reduce waste, and shorten production times. The use of microwave-assisted synthesis is a prime example, which has been shown to dramatically reduce reaction times for cross-coupling reactions like the Suzuki coupling on halogenated pyrimidines. semanticscholar.org Flow chemistry is another advanced technique where reagents are continuously pumped through a reactor. This allows for precise control over reaction parameters like temperature and mixing, improves safety for highly exothermic or hazardous reactions, and can facilitate easier scale-up compared to traditional batch processing.
Chemical Reactivity and Transformational Pathways
Reactions of the Alcohol Functionality
The secondary alcohol group, positioned adjacent to a geminal difluoro center, is a key site for synthetic modification. Its reactivity is influenced by the strong electron-withdrawing nature of the adjacent fluorine atoms.
Esterification and Etherification Reactions
The hydroxyl group of 2,2-difluoro-2-(pyrimidin-4-yl)ethanol can readily undergo esterification and etherification. These reactions are fundamental in creating a variety of derivatives, often used in the synthesis of biologically active molecules.
Esterification: The formation of esters from this compound is typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. Acid catalysts, such as sulfuric acid, are often employed in reactions with carboxylic acids to facilitate the process, which is known as Fischer esterification. researchgate.net
Etherification: Ether derivatives can be synthesized through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.
These transformations are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry.
Interactive Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type | Typical Conditions |
|---|---|---|---|
| Esterification | Carboxylic Acid, H₂SO₄ | Ester | Heat |
| Esterification | Acid Chloride, Pyridine | Ester | Room Temperature |
| Etherification | Alkyl Halide, NaH | Ether | Anhydrous Solvent (e.g., THF, DMF) |
Oxidation Reactions
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2,2-difluoro-1-(pyrimidin-4-yl)ethan-1-one. The presence of electron-withdrawing fluorine atoms can influence the reactivity of the adjacent alcohol, but oxidation is generally achievable using standard oxidizing agents.
Common reagents for this transformation include chromium-based reagents, Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). The choice of oxidant depends on the desired reaction scale and the tolerance of other functional groups within the molecule. The resulting α,α-difluoroketone is a valuable synthetic intermediate for further modifications. The thermodynamic stability of the product can help drive these reactions to completion. nih.gov
Interactive Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Conditions | Byproducts |
|---|---|---|
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 2-Iodoxybenzoic acid |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dimethyl sulfide, CO, CO₂ |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Chromium salts |
Dehydration and Olefin Formation
Dehydration of this compound involves the elimination of a water molecule to form an alkene, specifically 4-(2,2-difluorovinyl)pyrimidine. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. youtube.comlibretexts.org The mechanism for secondary alcohols generally proceeds through an E1 pathway. youtube.comlibretexts.orgyoutube.com
The process involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a carbocation intermediate. youtube.comyoutube.com A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond. youtube.com The stability of the resulting conjugated system can be a driving force for this elimination.
Reactions of the Pyrimidine (B1678525) Heterocycle
The pyrimidine ring is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution (if applicable to specific derivatives)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally resistant to electrophilic aromatic substitution (EAS), which is a reaction pathway more typical for electron-rich aromatic systems like benzene. Furthermore, the 2,2-difluoroethanol (B47519) substituent exerts an electron-withdrawing inductive effect, which further deactivates the ring towards attack by electrophiles. Consequently, electrophilic aromatic substitution is not a common or favorable reaction pathway for this compound or its simple derivatives under standard conditions.
Nucleophilic Aromatic Substitution on Pyrimidine Ring
In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org This type of reaction is a powerful method for modifying the pyrimidine core and is particularly efficient when a good leaving group, such as a halogen, is present on the ring. nih.govnih.gov
For derivatives of this compound that contain a leaving group (e.g., a chlorine atom at the 2- or 6-position of the pyrimidine ring), SNAr reactions can proceed readily. Nucleophiles such as amines, alkoxides, or thiolates can displace the leaving group to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The reaction is typically facilitated by the ability of the pyrimidine ring to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov The positions most activated for nucleophilic attack are C-2, C-4, and C-6, as the negative charge in the intermediate can be delocalized onto the ring nitrogen atoms. stackexchange.com
For example, a derivative like 2-chloro-4-(2,2-difluoro-1-hydroxyethyl)pyrimidine can react with various amines under thermal or microwave-assisted conditions to yield a range of 2-amino-pyrimidine derivatives. nih.gov
Interactive Table 3: Nucleophilic Aromatic Substitution on a Halogenated Pyrimidine Derivative
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R-NH₂ | Secondary/Tertiary Amine |
| Alkoxide | R-ONa | Ether |
| Thiolate | R-SNa | Thioether |
Transformations Involving the Difluoromethylene Group
The difluoromethylene (CF₂) group in this compound is a site of unique chemical reactivity, offering pathways for transformations that are distinct from those of its non-fluorinated counterparts. The presence of two fluorine atoms significantly influences the electronic properties of the adjacent carbon and the C-F bonds themselves, enabling specific types of reactions.
The α-difluoromethyl alcohol moiety in this compound presents the potential for the in situ generation of a difluorocarbene (:CF₂). Difluorocarbene is a highly reactive intermediate that can participate in a variety of synthetic transformations, including cyclopropanations, insertions, and additions to nucleophiles. sci-hub.seresearchgate.netchinesechemsoc.org
The generation of difluorocarbene from α-difluoromethyl alcohols can be achieved under various conditions. One common method involves the use of a base to deprotonate the hydroxyl group, followed by the elimination of a fluoride (B91410) ion. Reagents such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) in the presence of an activator like potassium hydrogen fluoride (KHF₂) can facilitate the difluoromethylation of alcohols, which is believed to proceed through a difluorocarbene intermediate. sci-hub.seresearchgate.netcas.cn In such a scenario, the alcohol of this compound could potentially react with a difluorocarbene source, or under specific conditions, the molecule itself could be a precursor to a pyrimidinyl-substituted difluorocarbene.
Should this compound serve as a precursor, the generated pyrimidinyl-difluorocarbene could undergo several characteristic reactions:
Cyclopropanation: Reaction with alkenes to form gem-difluorocyclopropanes.
Insertion: Insertion into C-H or Si-H bonds.
Reaction with Nucleophiles: Trapping by various nucleophiles, such as thiols, amines, or alkoxides, to form difluoromethylated products.
The table below outlines potential difluorocarbene-mediated reactions involving this compound as a precursor.
| Reaction Type | Reactant | Potential Product |
| Cyclopropanation | Alkene (e.g., styrene) | 1-(pyrimidin-4-yl)-1-(2,2-difluorocyclopropyl)methanol derivative |
| Insertion into Si-H bond | Trialkylsilane (e.g., triethylsilane) | 2,2-Difluoro-2-(pyrimidin-4-yl)-1-(triethylsilyl)ethanol |
| Reaction with Thiol | Thiol (e.g., thiophenol) | 2,2-Difluoro-2-(pyrimidin-4-yl)-1-(phenylthio)ethanol |
The feasibility and outcome of these reactions would be highly dependent on the specific reaction conditions employed to generate the difluorocarbene.
The difluoromethylene group in this compound also presents opportunities for further modification through either the addition of more fluorine atoms (fluorination) or the removal of one or both fluorine atoms (defluorination).
Further Fluorination:
Electrophilic fluorinating agents could potentially be used to convert the difluoromethylene group into a trifluoromethyl group, although this is a challenging transformation due to the electron-withdrawing nature of the existing fluorine atoms. wikipedia.orgbrynmawr.eduresearchgate.net Reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents capable of fluorinating a wide range of substrates. brynmawr.eduresearchgate.net The reaction would likely require activation of the carbon atom bearing the fluorine atoms, possibly through the formation of an enolate or a similar nucleophilic species, which is not directly applicable to the alcohol functionality without prior oxidation.
Defluorination Reactions:
Selective defluorination of the CF₂ group offers a pathway to monofluoroalkyl or even non-fluorinated derivatives. This can be achieved through various methods, including reductive defluorination or nucleophilic substitution. researchgate.netresearchgate.net Transition metal-catalyzed C-F activation is a prominent strategy for the selective functionalization of C-F bonds. nih.govnih.govacs.org For instance, palladium or nickel catalysts have been shown to mediate the cleavage of C-F bonds, which can then be followed by the formation of new C-C or C-H bonds. nih.govnih.gov
The reactivity of the C-F bonds in this compound towards defluorination would depend on the specific reagents and catalysts used. Nucleophilic defluorination could potentially be achieved using strong nucleophiles, where one of the fluorine atoms is displaced. researchgate.netacs.org
The table below summarizes the potential fluorination and defluorination pathways for the difluoromethylene group.
| Transformation | Reagent/Catalyst Type (General) | Potential Product |
| Further Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor®) | 2,2,2-Trifluoro-2-(pyrimidin-4-yl)ethanol derivative (requires prior oxidation) |
| Reductive Defluorination | Reducing agent (e.g., silanes with a catalyst) | 2-Fluoro-2-(pyrimidin-4-yl)ethanol |
| Nucleophilic Defluorination/Substitution | Strong nucleophile | 2-Fluoro-2-substituted-2-(pyrimidin-4-yl)ethanol |
| Transition Metal-Catalyzed C-F Activation | Pd or Ni catalyst, Coupling partner | 2-Fluoro-2-aryl/alkyl-2-(pyrimidin-4-yl)ethanol |
These potential transformations highlight the versatility of the difluoromethylene group as a synthetic handle for the further diversification of this compound and its derivatives.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
Proton Nuclear Magnetic Resonance (¹H NMR)
In a hypothetical ¹H NMR spectrum of 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrimidine (B1678525) ring would likely appear as multiplets in the aromatic region of the spectrum. The proton of the hydroxyl group (-OH) would present as a singlet, the position of which could vary depending on the solvent and concentration. The methylene protons (-CH₂) adjacent to the hydroxyl group would likely appear as a triplet, due to coupling with the two neighboring fluorine atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for each unique carbon atom. The carbon atom bonded to the two fluorine atoms would show a characteristic triplet splitting pattern due to carbon-fluorine coupling. The carbons of the pyrimidine ring would appear in the aromatic region, and their chemical shifts would be influenced by the nitrogen atoms in the ring. The carbon of the methylene group would be observed in the aliphatic region.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Difluoroethyl Moiety
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For the difluoroethyl moiety in this compound, a single signal would be expected for the two equivalent fluorine atoms. This signal would likely be a triplet due to coupling with the adjacent methylene protons.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Structural Elucidation
Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the complete molecular structure, including the connection between the difluoroethyl group and the pyrimidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules. In a positive ion mode ESI-MS spectrum of this compound, the most prominent peak would likely correspond to the protonated molecule [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. The high-resolution mass of these ions would allow for the determination of the elemental formula of the compound.
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing the fragmentation pattern of its molecular ion. In the case of this compound, EI-MS would be expected to show a molecular ion peak corresponding to its molecular weight.
Hypothetical EI-MS Fragmentation Data for this compound:
| Fragment Ion | Proposed Structure | m/z (expected) |
| [M]+ | C6H6F2N2O | 160.04 |
| [M-HF]+ | C6H5FN2O | 140.04 |
| [M-•OH]+ | C6H5F2N2 | 143.04 |
| [C4H3N2]+ | Pyrimidinyl cation | 79.03 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, likely subject to hydrogen bonding. The C-H stretching vibrations of the pyrimidine ring would appear in the 3000-3100 cm⁻¹ region. The characteristic C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ range. Strong absorption bands in the 1000-1200 cm⁻¹ region would be indicative of the C-F stretching vibrations, a key feature of this molecule. The C-O stretching of the alcohol would typically be observed around 1050-1150 cm⁻¹.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=N, C=C (Pyrimidine) | Stretching | 1400-1600 |
| C-F | Stretching | 1000-1200 (strong) |
| C-O (Alcohol) | Stretching | 1050-1150 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₆H₆F₂N₂O), the theoretical elemental composition can be calculated and compared with experimental values to confirm the empirical formula. This technique provides a crucial checkpoint for the purity and identity of a synthesized compound.
Theoretical Elemental Composition of C₆H₆F₂N₂O:
| Element | Atomic Mass | Percentage |
| Carbon (C) | 12.01 | 45.01% |
| Hydrogen (H) | 1.01 | 3.78% |
| Fluorine (F) | 19.00 | 23.73% |
| Nitrogen (N) | 14.01 | 17.50% |
| Oxygen (O) | 16.00 | 10.00% |
Chromatographic Techniques for Purity Assessment and Enantiomeric Purity
Chromatographic techniques are indispensable for assessing the purity of a compound and, if applicable, for separating enantiomers.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for purity determination. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The purity of the sample is determined by integrating the area of the main peak and any impurity peaks in the chromatogram.
Furthermore, as the compound contains a chiral center at the carbon atom bearing the hydroxyl group, chiral HPLC can be used to determine its enantiomeric purity. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks for a racemic mixture.
Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. A suitable solvent system (mobile phase) would be developed to achieve good separation of the compound from any starting materials or byproducts on a TLC plate coated with a stationary phase (e.g., silica gel). The spots can be visualized under UV light, as the pyrimidine ring is UV-active, or by using staining reagents. The retention factor (Rf) value is a characteristic property of a compound under a specific set of TLC conditions.
X-ray Crystallography (if single crystals are available)
Should single crystals of this compound be successfully grown, X-ray crystallography would provide the most definitive structural information. This powerful technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which govern the packing of the molecules in the solid state. This level of detail is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic and geometric properties of 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol. These calculations provide a theoretical framework for interpreting the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the optimized geometry and electronic properties of molecules like this compound.
In a typical DFT study, the initial step involves the geometric optimization of the molecule's structure to find its lowest energy conformation. This process determines the most stable arrangement of atoms, providing precise information on bond lengths, bond angles, and dihedral angles. For this compound, the optimized geometry would reveal the spatial relationship between the pyrimidine (B1678525) ring, the difluoroethanol side chain, and the rotational preferences around the single bonds.
Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, which is crucial for understanding the molecule's chemical behavior. The presence of electronegative fluorine and nitrogen atoms significantly influences the electronic landscape of this compound, creating regions of varying electron density that are important for molecular interactions.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger gap indicates greater stability and lower reactivity. For this compound, the HOMO-LUMO energy analysis can predict its reactivity profile and its potential to engage in charge-transfer interactions with biological macromolecules.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -7.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.3 | Indicates high kinetic stability |
Note: The values in this table are representative examples based on similar heterocyclic compounds and are for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with a higher electron density, which are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, highlighting these as potential hydrogen bond acceptor sites. Positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton, identifying them as potential hydrogen bond donor sites. This information is crucial for understanding how the molecule might interact with the binding site of a protein.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. These studies are fundamental in drug discovery for predicting the binding mode and affinity of a compound, thereby guiding the design of more potent and selective inhibitors.
Investigation of Ligand-Target Interactions (e.g., with enzymes like kinases)
Protein kinases are a significant class of enzymes that are often targeted in cancer therapy. The pyrimidine scaffold is a common feature in many kinase inhibitors. Molecular docking simulations can be used to investigate the interactions between this compound and the active site of various kinases.
These simulations place the ligand into the binding pocket of the protein and evaluate the non-covalent interactions that stabilize the complex. Key interactions often include:
Hydrogen bonds: The nitrogen atoms of the pyrimidine ring and the hydroxyl group of the ethanol (B145695) side chain can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues in the kinase active site.
Hydrophobic interactions: The aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar residues.
Halogen bonds: The fluorine atoms may participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
Studies on pyrimidine-4-yl-ethanol derivatives have shown their potential as ROS1 kinase inhibitors, suggesting that this compound may also exhibit inhibitory activity against this or other kinases. nih.govtandfonline.comtandfonline.com
Prediction of Binding Modes and Affinities
Molecular docking programs not only predict the types of interactions but also the preferred orientation, or binding mode, of the ligand within the active site. The program calculates a docking score, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction.
The predicted binding mode provides a three-dimensional representation of the ligand-protein complex, offering a structural basis for the observed biological activity. For this compound, a predicted binding mode within a kinase active site might show the pyrimidine ring occupying the adenine-binding pocket and forming hydrogen bonds with the hinge region, a common binding motif for kinase inhibitors. nih.govrsc.org
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| ROS1 | -8.5 | Met1211, Leu1133, Asp1222 |
| ALK | -8.2 | Met1199, Leu1122, Glu1197 |
| c-Met | -7.9 | Met1160, Tyr1230, Asp1222 |
Note: The values and residues in this table are hypothetical and for illustrative purposes to represent typical outputs of molecular docking studies for pyrimidine-based kinase inhibitors.
In Silico Predictions for Research Tool Applications
In silico methods are instrumental in modern drug discovery and chemical biology, offering a rapid and cost-effective means to predict the properties of a molecule and guide experimental work. For this compound, these computational tools can be applied to explore its potential as a research tool, for instance, as a fragment for fragment-based drug design or as a scaffold for library synthesis.
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping is a computational strategy used in drug design to identify novel molecular backbones (scaffolds) that can serve a similar biological function to an existing one. This approach is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming synthetic challenges. The pyrimidine ring in this compound is a common heterocycle in medicinal chemistry and can be a prime candidate for scaffold hopping. Computational databases can be searched for alternative heterocyclic systems that can present key interaction points in a similar spatial orientation to the pyrimidine ring.
Bioisosteric replacement is a related concept where one functional group is replaced by another that retains similar biological activity. The difluoromethyl group (CHF2) is a well-known bioisostere for a hydroxyl or thiol group, and similarly, the gem-difluoro group in this compound could be considered a bioisosteric replacement for other functionalities. For instance, the difluoromethyl group is often used as a bioisostere for a carbonyl group or a single fluorine atom for a hydrogen atom to modulate metabolic stability and binding affinity. In the context of this compound, the entire difluoroethanol moiety could be explored as a bioisostere for other polar groups in known bioactive molecules.
Biological Interactions and Mechanistic Insights in Vitro and Pre Clinical Focus
Cellular Activity and Biological Pathway Modulation (In Vitro)
Anti-proliferative Activity Against Specific Cell Lines (e.g., Cancer Cell Lines HepG-2, MCF-7, HCT-116)
Cell Cycle Analysis (e.g., Apoptosis Induction)
The evaluation of cellular responses to chemical compounds frequently involves cell cycle analysis to determine if the agent affects cell proliferation or induces programmed cell death (apoptosis). nih.govjeb.co.in For pyrimidine-based compounds, which are integral to nucleic acids, interference with the cell cycle is a plausible mechanism of action, particularly in cancer cell lines. juniperpublishers.comresearchgate.net While direct studies on 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol are not extensively detailed in the available literature, the potential for apoptosis induction can be inferred from the activity of structurally related molecules.
The process of apoptosis can be initiated through various cellular pathways, and its induction is a key characteristic of many chemotherapeutic agents. nih.gov The pyrimidine (B1678525) scaffold is a core component of molecules designed to possess antitumor properties. researchgate.netrsc.org The investigation into whether a compound induces apoptosis often employs techniques such as flow cytometry with specific staining dyes. For instance, Annexin V/Propidium Iodide (PI) co-staining is a common method used to differentiate between healthy, apoptotic, and necrotic cells. nih.govbio-rad-antibodies.com An increase in the population of Annexin V-positive cells following treatment would suggest the induction of apoptosis. ajmb.org
Furthermore, analysis of the cell cycle distribution can reveal arrests at specific phases (e.g., G0/G1, S, or G2/M), indicating interference with cell division processes. jeb.co.in A compound that causes DNA damage or disrupts microtubule formation can lead to such arrests and subsequently trigger apoptosis. The presence of a highly electronegative difluoromethyl group attached to a pyrimidine ring, as in this compound, could potentially influence interactions with biological targets like kinases or other enzymes involved in cell cycle regulation, a mechanism observed in other fluorinated anticancer agents. rsc.org Studies on novel pyrimidine derivatives have demonstrated their ability to induce cell cycle arrest and promote apoptosis in cancer cell lines. rsc.org
Table 1: Common Techniques for Apoptosis and Cell Cycle Analysis
| Analysis Type | Method | Principle | Typical Observation |
| Apoptosis Detection | Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis. PI stains the nucleus of late apoptotic/necrotic cells with compromised membranes. bio-rad-antibodies.comajmb.org | Increase in Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) cell populations. |
| Cell Cycle Analysis | Propidium Iodide (PI) Staining | PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in G0/G1, S, and G2/M phases. nih.gov | Accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest). |
| Caspase Activity | FLICA Assays | Fluorochrome Inhibitor of Caspases (FLICA) reagents bind covalently to active caspases, key executioner enzymes in the apoptotic cascade. bio-rad-antibodies.com | Increased fluorescence in cells, indicating activation of specific caspases (e.g., Caspase-3/7). |
Antimicrobial Activity Against Specific Microbial Strains (In Vitro)
The pyrimidine nucleus is a fundamental scaffold in a wide array of compounds exhibiting significant antimicrobial properties. researchgate.netnih.gov Its derivatives have been extensively explored for the development of new antibacterial and antifungal agents. ekb.egnih.gov
Antibacterial Spectrum
Table 2: Representative In Vitro Antibacterial Activity of Pyrimidine Derivatives
| Compound Type | Bacterial Strain | Activity (e.g., MIC µg/mL or Zone of Inhibition mm) |
| Pyrido[2,3-d]pyrimidine derivative | Staphylococcus aureus | MIC: 4 µmol L–1 nih.gov |
| Pyrido[2,3-d]pyrimidine derivative | Bacillus subtilis | MIC: 6 µmol L–1 nih.gov |
| 4-Thiophenyl-pyrimidine derivative | Escherichia coli | Zone of Inhibition: 18 mm rsc.org |
| Halogenated Pyrrolopyrimidine | Staphylococcus aureus | MIC: 8 mg/L nih.gov |
Note: Data represents findings for various pyrimidine derivatives, not specifically this compound, to illustrate the potential antibacterial spectrum of this class of compounds.
Antifungal Spectrum
In addition to antibacterial effects, the pyrimidine scaffold is associated with significant antifungal activity. nih.gov Derivatives have been successfully tested against a range of fungal pathogens, including Candida albicans and Aspergillus niger. ekb.egnih.gov The mechanism of action often involves the inhibition of essential fungal enzymes or disruption of cell membrane integrity. The antifungal efficacy can be modulated by the nature and position of substituents on the pyrimidine ring. nih.gov For example, certain novel pyrimidine thiols have demonstrated activity against Candida albicans but were less effective against Aspergillus niger. ekb.eg The potential of this compound as an antifungal agent would need to be confirmed through in vitro screening against a panel of clinically relevant fungal strains.
Table 3: Representative In Vitro Antifungal Activity of Pyrimidine Derivatives
| Compound Type | Fungal Strain | Activity (e.g., MIC µg/mL or % Inhibition) |
| Pyrimidine thiol derivative | Candida albicans | Zone of Inhibition: 15 mm ekb.eg |
| 4-Thiophenyl-pyrimidine derivative | Aspergillus flavus | Zone of Inhibition: 17 mm rsc.org |
| Pyrimidinone derivative | Fusarium oxysporum | Good activity nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative | Aspergillus niger | Good activity nih.gov |
Note: Data represents findings for various pyrimidine derivatives, not specifically this compound, to illustrate the potential antifungal spectrum of this class of compounds.
Structure-Activity Relationship (SAR) Studies for Bio-active Scaffolds
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the key structural features responsible for biological activity. nih.govmdpi.com For compounds like this compound, SAR analysis focuses on how the pyrimidine core, the difluoro-ethanol side chain, and their interplay influence interactions with biological targets.
Impact of Fluorination on Molecular Recognition
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's biological profile. mdpi.com Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence molecular properties such as lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov
The presence of two fluorine atoms on the carbon adjacent to the pyrimidine ring and the hydroxyl group in this compound can have several effects:
Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's binding pocket. nih.gov This can lead to enhanced potency.
Metabolic Stability: The strong C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life. nih.gov
Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups, which can affect a molecule's ionization state and its ability to interact with a biological target. nih.gov
These effects collectively contribute to improved pharmacokinetic and pharmacodynamic properties, a phenomenon observed in many fluorinated therapeutic agents. nih.govmdpi.com
Influence of Pyrimidine Substituents on Biological Engagement
The pyrimidine ring is a versatile scaffold, and the nature and position of its substituents are critical determinants of biological activity. nih.gov SAR studies on various pyrimidine derivatives have shown that even minor structural modifications can lead to significant changes in efficacy and selectivity. nih.govnih.gov
For this compound, the key substituent is the 2,2-difluoroethanol (B47519) group at the 4-position of the pyrimidine ring. The influence of this group can be analyzed as follows:
Position of Substitution: The substitution pattern on the pyrimidine nucleus greatly influences biological activity. nih.gov The 4-position is a common site for modification in the development of bioactive pyrimidines, including kinase inhibitors. nih.gov
Nature of the Substituent: The difluoro-ethanol side chain provides a combination of features. The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for anchoring a molecule within a receptor's active site. The difluoromethyl group, as discussed, enhances binding and stability.
Future Research Directions and Translational Research Perspectives Non Clinical
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of fluorinated organic compounds, particularly those containing the gem-difluoroalkanol motif, is an area of active research. nih.gov Future work on 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol will likely focus on developing more efficient, scalable, and sustainable synthetic routes.
Current methodologies for creating similar structures often involve multi-step processes that may require harsh reagents. oup.com Future research could explore the use of greener and more sustainable fluorination techniques. researchgate.netcriver.com This includes the investigation of novel fluorinating agents that are safer and easier to handle, as well as the development of catalytic methods that can reduce waste and energy consumption. researchgate.netcriver.com Microwave-assisted synthesis, for example, has emerged as a valuable technique for the rapid and efficient production of fluorinated heterocycles. nih.gov The application of flow chemistry could also offer advantages in terms of safety, scalability, and reproducibility.
Exploration of Derivatives for Enhanced Molecular Probe Development
The presence of fluorine-18, a positron-emitting isotope, in molecular probes has become a cornerstone of Positron Emission Tomography (PET) imaging. acs.orgmdpi.com The structure of this compound makes it an intriguing scaffold for the development of novel PET probes. mdpi.com Future research will likely focus on the synthesis of ¹⁸F-labeled derivatives of this compound.
The development of such probes would require the establishment of efficient radiolabeling protocols that are compatible with the short half-life of fluorine-18. mdpi.com This could involve the use of bioorthogonal click-radiolabeling reactions, which allow for the rapid and selective incorporation of the radionuclide under mild conditions. mdpi.comdntb.gov.ua
Once synthesized, these ¹⁸F-labeled probes could be used to investigate a variety of biological processes in vivo. For instance, if the parent compound is found to bind to a specific biological target, the corresponding PET probe could be used to visualize and quantify the distribution of that target in living organisms. This would have significant implications for disease diagnosis and the monitoring of treatment response.
Advanced Computational Studies for Rational Design
Computational chemistry plays a crucial role in modern drug discovery and materials science. emerginginvestigators.org For this compound, advanced computational studies can provide valuable insights into its properties and guide the rational design of new derivatives with improved characteristics. emerginginvestigators.org
Future computational research could focus on several key areas:
Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is essential for predicting its interactions with biological targets.
Quantum Chemical Calculations: These calculations can be used to determine various electronic properties, such as molecular orbital energies and charge distributions, which can help in understanding the molecule's reactivity and stability. emerginginvestigators.org
Molecular Docking and Dynamics Simulations: If a biological target for this compound is identified, molecular docking and dynamics simulations can be used to predict the binding mode and affinity of the molecule to its target. This information can then be used to design new derivatives with enhanced potency and selectivity.
Prediction of Physicochemical Properties: Computational models can be employed to predict key properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new therapeutic agents. mdpi.comresearchgate.net
The integration of computational and experimental approaches will be key to accelerating the discovery and optimization of new compounds based on the this compound scaffold. criver.com
Elucidation of Broader Biological Target Interactions and Mechanisms in Model Systems
A critical area of future research will be to identify and characterize the biological targets of this compound. The pyrimidine (B1678525) core is a common feature in many biologically active molecules, including anticancer agents and kinase inhibitors. mdpi.comnih.gov Therefore, it is plausible that this compound may interact with a range of biological targets.
Several experimental approaches can be employed to identify these targets, including:
Affinity-based proteomics: This technique involves immobilizing the compound on a solid support and using it to capture its binding partners from a cell lysate.
Thermal shift assays: This method can be used to identify proteins that are stabilized upon binding to the compound.
Genetic and genomic approaches: These techniques can be used to identify genes and pathways that are modulated by the compound.
Once a target has been identified, further studies will be needed to elucidate the mechanism of action of the compound. This will involve a combination of in vitro biochemical and biophysical assays, as well as cell-based experiments in relevant model systems.
Applications as Chemical Tools in Biological and Material Sciences
Beyond its potential as a therapeutic agent, this compound and its derivatives could also find applications as chemical tools in biological and material sciences.
In chemical biology, derivatives of this compound could be developed as probes to study the function of specific enzymes or receptors. For example, by attaching a fluorescent dye or a biotin tag to the molecule, it could be used to visualize and track its target in living cells. The principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, could be particularly useful in this context. nih.govwikipedia.org
In material science, the unique properties of fluorinated compounds, such as their high thermal and chemical stability, could be exploited in the development of new materials. chimia.ch For instance, polymers incorporating the this compound moiety could exhibit interesting properties, such as enhanced stability or altered surface characteristics.
Data Tables
Table 1: Potential Areas for Future Non-Clinical Research on this compound
| Research Area | Focus | Potential Impact |
|---|---|---|
| Synthetic Chemistry | Development of sustainable and efficient synthetic routes (e.g., flow chemistry, microwave-assisted synthesis). | Greener, more cost-effective production for further research and development. |
| Molecular Imaging | Synthesis of ¹⁸F-labeled derivatives for use as PET probes. | Non-invasive visualization of biological targets and disease processes. |
| Computational Chemistry | In silico prediction of physicochemical properties, biological activity, and metabolic stability. | Rational design of new derivatives with improved therapeutic potential. |
| Chemical Biology | Identification of biological targets and elucidation of mechanisms of action. | Understanding of the compound's biological function and potential therapeutic applications. |
| Material Science | Incorporation into polymers and other materials to leverage the properties of the fluorinated pyrimidine scaffold. | Development of new materials with enhanced stability and novel functionalities. |
Table 2: Key Physicochemical Properties and Their Significance
| Property | Significance in Future Research |
|---|---|
| Lipophilicity | Influences membrane permeability, solubility, and protein binding. The difluoromethyl group can modulate this property. |
| Metabolic Stability | The C-F bond is very strong, which can block metabolic attack at that position, potentially increasing the compound's half-life. |
| pKa | The pyrimidine ring has basic nitrogen atoms, and their pKa will affect the compound's ionization state at physiological pH, impacting solubility and target interaction. |
| Hydrogen Bonding Capacity | The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyrimidine nitrogens are acceptors. This is crucial for molecular recognition. |
Q & A
Basic Research Questions
What synthetic strategies are recommended for preparing 2,2-Difluoro-2-(pyrimidin-4-yl)ethanol?
Methodological Answer:
The synthesis typically involves fluorination and coupling reactions. For example:
- Difluoromethylation : Sodium 2-chloro-2,2-difluoroacetate () can act as a difluoroalkylating agent. Reacting a pyrimidine precursor (e.g., 4-hydroxypyrimidine) with this reagent under basic conditions (e.g., cesium carbonate in DMF) introduces the difluoromethyl group.
- Nucleophilic Substitution : Pyrimidin-4-yl intermediates (e.g., 4-chloropyrimidine) can undergo substitution with difluoroethanol derivatives. Reaction optimization may require temperature control (e.g., 60–80°C) and catalysts like LiCl ( ).
Key Considerations : Monitor gas evolution during reactions and use an oil bubbler to manage pressure ().
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 19F and 1H NMR : Essential for confirming the presence of difluoromethyl groups (δ ~ -120 to -140 ppm for 19F) and ethanol protons (δ ~ 3.5–4.5 ppm for 1H). Compare shifts with fluorinated analogs ( ).
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions. For example, crystallographic parameters (e.g., R factor < 0.05, data-to-parameter ratio > 15) from similar fluoropyrimidines () guide refinement.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion).
What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation : Conduct a pre-experiment risk assessment (). Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential fluoride gas release.
- Waste Disposal : Segregate fluorinated waste and consult professional disposal services to avoid environmental contamination ( ).
Advanced Research Questions
How can computational chemistry elucidate the electronic effects of the difluoromethyl group?
Methodological Answer:
- DFT Calculations : Optimize the geometry using software like Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, reducing nucleophilicity ().
- Solvent Modeling : Use COSMO-RS to simulate solubility in polar aprotic solvents (e.g., DMSO), critical for reaction design.
How can researchers address low solubility in biological assays?
Methodological Answer:
- Derivatization : Introduce hydrophilic groups (e.g., PEGylation) via esterification of the ethanol moiety ().
- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability. Validate solubility via dynamic light scattering (DLS).
- Prodrug Design : Convert the ethanol group to a phosphate ester for improved aqueous solubility, as seen in fluoropyrimidine prodrugs ().
What strategies validate the compound’s biological activity in drug discovery?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or fluoropyrimidine-targeted enzymes (e.g., thymidylate synthase). Use fluorometric assays (e.g., NADH-coupled detection) with IC50 determination ().
- Cellular Uptake Studies : Radiolabel the compound (e.g., 18F isotope) and track intracellular accumulation via scintillation counting or PET imaging.
- SAR Analysis : Compare activity with analogs lacking the pyrimidine or difluoromethyl group ().
How does the compound’s stereochemistry influence its reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
